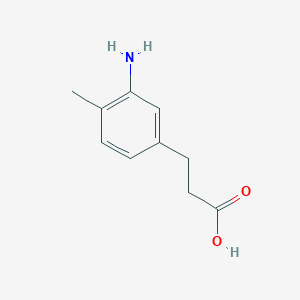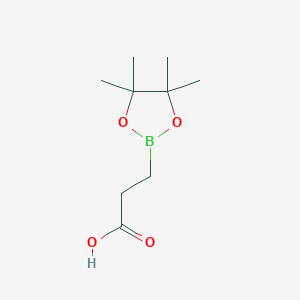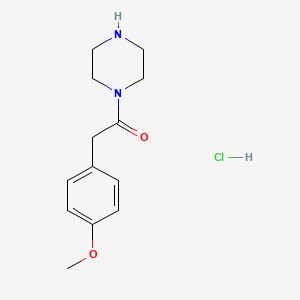
2-Methyl-4-(pentafluorobenzoyl)pyridine
Übersicht
Beschreibung
2-Methyl-4-(pentafluorobenzoyl)pyridine is a chemical compound with the molecular formula C13H6F5NO and a molecular weight of 287.19 . It is also known by its IUPAC name (2-methyl-4-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a pentafluorobenzoyl group at the 4-position and a methyl group at the 2-position . The InChI code for this compound is 1S/C13H6F5NO/c1-5-4-6(2-3-19-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
Organic Synthesis and Crystal Engineering : The study by Albrecht et al. (2010) demonstrates the CH-directed anion-π interactions in the crystals of pentafluorobenzyl-substituted ammonium and pyridinium salts, highlighting the role of 2-Methyl-4-(pentafluorobenzoyl)pyridine in facilitating effective anion-π interactions, crucial for crystal engineering and materials science applications (Albrecht, Müller, Mergel, Rissanen, & Valkonen, 2010).
Polymer Science : Liu et al. (2013) synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties using a new diamine that includes pyridine and trifluoromethylphenyl groups. This research underlines the importance of such compounds in creating high-performance materials with exceptional solubility, thermal stability, and mechanical properties (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).
Catalysis and Chemical Transformations
- Catalytic Applications : The work by Nielsen et al. (2002) on the synthesis and characterization of palladium pincer-type complexes and zwitterionic sulfur adducts of pyridine-bridged bis(1,2,3-triazolin-5-ylidenes) reveals the catalytic potential of such structures in Mizoroki-Heck reactions, indicating the utility of this compound derivatives in catalysis (Nielsen, Cavell, Skelton, & White, 2002).
Photophysical and Electrochemical Studies
Luminescent Materials : Research by Li et al. (2012) into rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands showcases the development of blue-green luminescent materials. This underscores the significance of pyridine derivatives in creating compounds with potential applications in optical and electronic devices (Li, Li, Wang, Chen, Li, Chen, Zheng, & Xue, 2012).
Green Chemistry and Sustainable Processes : Gilbile et al. (2017) described a modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate utilized in the synthesis of Dexlansoprazole. This highlights the role of this compound derivatives in green chemistry applications, focusing on reduced waste and improved reaction efficiencies (Gilbile, Bhavani, & Vyas, 2017).
Eigenschaften
IUPAC Name |
(2-methylpyridin-4-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c1-5-4-6(2-3-19-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWSHPFNCQZLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine](/img/structure/B1462948.png)




![{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1462954.png)


![1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1462962.png)





